Home > Products > Screening Compounds P71016 > dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4178795
CAS Number:
Molecular Formula: C20H25NO6
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is an analog of the calcium channel blocker nifedipine. During saponification experiments, it unexpectedly degraded into three products: 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid [].

Relevance: Both this compound and dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of compounds, known for their calcium channel blocking activity. The key structural difference lies in the substituents at positions 1, 3, and 5 of the dihydropyridine ring. While the target compound has methyl esters at positions 3 and 5 and a 2-methoxyethyl group at position 1, this analogue possesses 2-cyanoethyl esters at positions 3 and 5, and no substituent at position 1. Additionally, the target compound has a 2-ethoxyphenyl group at position 4, while this analogue has a 2-nitrophenyl group at the same position (https://www.semanticscholar.org/paper/a76fc9a3a13a1847dfd95ef889bfd0c0fd9764c9) [].

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

Compound Description: This is another 1,4-dihydropyridine derivative whose crystal structure has been reported [].

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium antagonist studied for its effects on chronic pulmonary hypertension induced by monocrotaline in rats []. Studies suggest that DCDDP might exert its pulmonary artery pressure-lowering effect by inhibiting free radical production and increasing nitric oxide levels in the lungs []. Further research indicates that DCDDP's anti-serotonergic effect, by reducing serotonin content and receptor numbers in lung tissue, might contribute to its action against pulmonary hypertension [].

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Compound Description: FRC-8653 is a new dihydropyridine derivative exhibiting calcium antagonist and vasorelaxing effects []. It acts by blocking calcium influx through dihydropyridine-sensitive, voltage-dependent calcium channels. Its vascular effects are characterized by slow development and long duration [].

(±)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

Compound Description: TC-81 is a new calcium antagonist with a strong, long-lasting, and slow-onset antihypertensive activity, particularly when administered orally [, ]. Its antihypertensive effect is attributed to the inhibition of KCl- or norepinephrine-induced contractions in isolated blood vessels [, ].

Relevance: TC-81 belongs to the 1,4-dihydropyridine class, similar to dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. TC-81 has a methyl ester at either position 3 or 5, while the target compound has methyl esters at both positions 3 and 5. The significant difference lies in the other substituents: TC-81 possesses a 2-fluoro-5-nitrophenyl group at position 4 and a (±)-3-(benzylmethylamino)-2,2-dimethylpropyl group at the other ester position, while the target compound has a 2-ethoxyphenyl group at position 4 and a 2-methoxyethyl group at position 1 (https://www.semanticscholar.org/paper/f5089d5142c250e0b8fd4f5c4b35a81b6ca616cf; https://www.semanticscholar.org/paper/2839652feaeaba1e4b34cfa9b1bc242de1e11a51) [, ].

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

Compound Description: Manidipine is a calcium channel blocker used to treat hypertension []. Research shows that the (S)-(+)-enantiomer of manidipine exhibits significantly greater antihypertensive activity and binding affinity for L-type calcium channels compared to its (R)-(-)-counterpart [].

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a water-soluble dihydropyridine derivative with calcium antagonist properties. It effectively inhibits both endothelium-dependent and -independent contractions in canine arteries, suggesting potential for treating cardiovascular conditions [, ]. NKY-722's effects are similar to but longer lasting than those of nicardipine [].

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid bis(2-methoxyethyl) ester

Compound Description: This compound represents a structural modification of the dihydropyridine calcium antagonist cilnidipine [].

Relevance: Both this compound and dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class and share significant structural similarities. The key differences are the 3-nitrophenyl group at position 4 and the bis(2-methoxyethyl) ester substituents at positions 3 and 5 in this compound, compared to the 2-ethoxyphenyl group at position 4, methyl esters at positions 3 and 5, and the 2-methoxyethyl group at position 1 in the target compound (https://www.semanticscholar.org/paper/03f15bcb3b5b82095b8edb9555070a990480bdb3) [].

(+)-Isopropyl 2-methoxyethyl 4-(2-chloro-3-cyano-phenyl)-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylate

Compound Description: This compound is a specific L-type calcium channel blocker. It is being investigated for its potential in treating memory impairment, particularly when used in combination with a cholinesterase inhibitor like donepezil [, ].

Relevance: This compound and dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine scaffold. Both compounds have a 2-methoxyethyl ester substituent at either position 3 or 5. The key differences lie in the other substituents: this compound possesses a 2-chloro-3-cyanophenyl group at position 4 and an isopropyl group at the other ester position, while the target compound has a 2-ethoxyphenyl group at position 4 and a methyl ester at the other ester position. Additionally, this compound lacks a substituent at position 1, whereas the target compound has a 2-methoxyethyl group at position 1 (https://www.semanticscholar.org/paper/28ca01a0ba015148600f5b5a3132dff46aea0fe4; https://www.semanticscholar.org/paper/898f62b2f684f4d665de884699e2732c56d62eb2) [, ].

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Compound Description: This dihydropyridine derivative has been synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction []. Its crystal structure reveals intermolecular hydrogen bonding and non-planar ring conformations [].

3-Isopropyl 5-(4-methylphenethyl) 1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinedicarboxylates

Compound Description: The (+)- and (-)-enantiomers of this compound exhibit a dual cardioselective effect: partial calcium channel agonist activity (positive inotropic effect) and smooth muscle-selective calcium channel antagonist activity. The (-)-enantiomer demonstrates significantly higher in vitro smooth muscle calcium channel antagonist activity compared to the (+)-enantiomer. Conversely, the (+)-enantiomer exhibits a greater in vitro positive inotropic effect on guinea pig left atrium [].

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

Compound Description: Synthesized via the Hantzsch reaction, this compound exhibits promising fungicidal and antiviral activities against tobacco mosaic virus. Additionally, it displays some insecticidal activity against Mythimna separata [, ].

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch ester)

Compound Description: This compound, commonly known as Hantzsch ester, serves as a versatile reagent in organic synthesis, particularly as a source of hydride [].

Relevance: This compound represents the core structure of 1,4-dihydropyridines, including dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The target compound can be considered as a derivative of Hantzsch ester with substitutions at positions 1 and 4, and different ester groups at positions 3 and 5 (https://www.semanticscholar.org/paper/8638f01df42e2d84461c977dc229f524ce6149d4) [].

(4RS,1'RS)-Methyl 1-Phenyl-2-piperidinoethyl 1,4-Dihydro-2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate Methanol Solvate

Compound Description: This 1,4-dihydropyridine derivative has been structurally characterized. It exists as two independent molecules with similar conformations in the asymmetric unit. Its crystal structure is stabilized by intermolecular hydrogen bonds [].

Dimethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate derivatives

Compound Description: A series of derivatives incorporating a 1-arylpiperazine unit into the dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate scaffold has been synthesized and studied for their pharmacological activities. These derivatives are designed to enhance water solubility and potentially improve bioavailability compared to existing dihydropyridine drugs [].

Relevance: These derivatives share the core dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate structure with the target compound. They differ in the substituent at position 4 and the presence of the 1-arylpiperazine unit, which is absent in dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This structural variation allows for exploring different pharmacological profiles within the 1,4-dihydropyridine class (https://www.semanticscholar.org/paper/d828d0fd6152b83ff2750bb7296cb6891774553e) [].

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl-4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

Compound Description: This series of compounds was designed to possess dual activity, targeting both angiotensin II AT1 receptors and L-type calcium channels. These compounds incorporate structural elements from both telmisartan (an AT1 antagonist) and nifedipine (a calcium channel blocker). The regioselective hydrolysis of the carboethoxybiphenyl group to carboxybiphenyl is crucial for achieving angiotensin II receptor antagonist activity [].

Relevance: These compounds belong to the 1,4-dihydropyridine class, similar to dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the substituent at position 4: these compounds have a complex imidazole-containing substituent, while the target compound has a 2-ethoxyphenyl group at the same position. This structural variation reflects the attempt to incorporate dual pharmacological activities within a single molecule (https://www.semanticscholar.org/paper/a989146b5ecd70c78c09438cbc8633b545bb5865) [].

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

Compound Description: This group includes both symmetrical (identical alkyl ester substituents at positions 3 and 5) and unsymmetrical (different alkyl ester substituents at positions 3 and 5) 1,4-dihydropyridine derivatives with a pyridinyl group at position 4. Their calcium channel antagonist activities were evaluated and compared to nifedipine. The structure-activity relationship studies revealed that the position of the nitrogen atom on the pyridinyl ring, the size of the alkyl ester substituents, and the presence of non-identical ester substituents significantly influence their potency [].

Relevance: These compounds belong to the 1,4-dihydropyridine class, similar to dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the substituent at position 4: these compounds have a pyridinyl group, while the target compound has a 2-ethoxyphenyl group at the same position. Additionally, the target compound has a 2-methoxyethyl group at position 1, which is absent in these analogues. The variations in the ester substituents and the presence or absence of a substituent at position 1 in these analogues highlight the structure-activity relationships within the 1,4-dihydropyridine class (https://www.semanticscholar.org/paper/16fd67de446cc5874a2cd12ed1ee167ff16512de) [].

2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-[6-14C]pyridinedicarboxylate dihydrochloride ([14C]CV-4093 (2HCl))

Compound Description: This compound, labeled with carbon-14, is a derivative of CV-4093 (2HCl), a calcium channel blocker. The radiolabeling enables the study of its metabolism and distribution in test animals [].

4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester (III)

Compound Description: This compound undergoes rearrangements under various reaction conditions. Under thermal or basic conditions, it primarily forms 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester. In contrast, acidic conditions convert it to 2-methyl-3-quinolinecarboxylic acid ethyl ester in high yield [].

3-[2-Nitrooxyethyl (1,3-dinitrooxy-2-propyl or 4-nitrophenylethyl)] 5-isopropyl 1,4-dihydro-2,6-dimethyl-4-[2-trifluoromethylphenyl (2-nitrophenyl or 3-nitrophenyl)]-3,5-pyridinedicarboxylates

Compound Description: These racemic 1,4-dihydropyridines incorporate a nitrooxy or nitrophenyl moiety in the 3-alkyl ester substituent. They were synthesized to investigate the impact of these moieties on calcium channel antagonist activity and potential nitric oxide release []. Structure-activity relationships revealed that the C-3 ester substituent significantly influenced their potency, while the C-4 aryl substituent had a lesser impact [].

Bis(2-propoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Niludipine)

Compound Description: Niludipine, a 1,4-dihydropyridine derivative, demonstrates significant vasodilating activity, particularly in increasing oxygen saturation in the coronary sinus of dogs. This activity is influenced by the position of the nitro group on the phenyl ring and the nature of the ester group [].

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester (Benidipine)

Compound Description: Benidipine, a potent calcium antagonist, exists as stereoisomers with differing antihypertensive activities. The alpha-diastereoisomer, particularly its (+)-enantiomer, exhibits significantly stronger antihypertensive effects compared to other isomers [].

Cyclopropylmethyl methyl 1, 4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3, 5-pyridinedicarboxylate (MPC-2101)

Compound Description: This asymmetric 1,4-dihydropyridine derivative exhibits potent cerebral vasodilating activity, surpassing that of nifedipine and nicardipine. It also demonstrates a long duration of significant vasodilating effects [].

Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

Compound Description: This series of compounds explored the calcium channel antagonist activity of dihydropyridines with a dihydropyridinyl substituent at position 4. The study found that the size of the alkyl ester substituents, the presence of non-identical ester substituents, and the position of the dihydropyridinyl nitrogen significantly influenced their potency [].

3-Ethyl 5-Methyl 1,4-Dihydro-2-[(2-hydroxyethoxy)methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate and its 1-Methyl-1,4-dihydropyridyl-3-carbonyl Ester

Compound Description: Two compounds, the first being a bioisostere of amlodipine with a 2-hydroxyethoxymethyl group at position 2, and the second being its ester with a 1-methyl-1,4-dihydropyridyl-3-carboxylic acid, were synthesized and evaluated for their calcium channel antagonist and anticonvulsant activities. The free alcohol displayed potent calcium channel blockade, while its esterified counterpart showed reduced potency. Both compounds were found to be highly lipophilic [].

Properties

Product Name

dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2-ethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H25NO6/c1-5-27-17-9-7-6-8-14(17)18-15(19(22)25-3)12-21(10-11-24-2)13-16(18)20(23)26-4/h6-9,12-13,18H,5,10-11H2,1-4H3

InChI Key

QDEOYRWTIINDJC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCOC)C(=O)OC

Canonical SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCOC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.